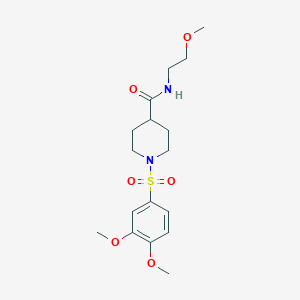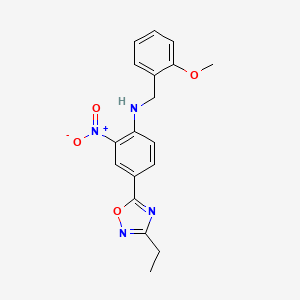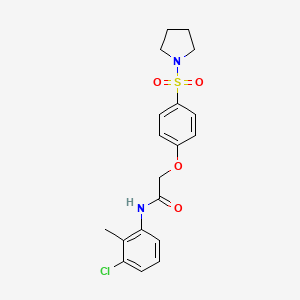
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as MNPAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPAO belongs to the family of nitroanilines, which are known for their diverse biological activities and pharmacological properties. In
科学的研究の応用
MNPAO has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, MNPAO has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. MNPAO has also shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains. In agriculture, MNPAO has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, MNPAO has been studied for its potential use as a fluorescent probe, with studies demonstrating its ability to detect metal ions and other analytes.
作用機序
The mechanism of action of MNPAO is still not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cellular processes. MNPAO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways. MNPAO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNPAO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that MNPAO can induce oxidative stress and DNA damage in cells, leading to cell death. MNPAO has also been shown to inhibit the activity of various enzymes and proteins involved in cellular processes, leading to changes in cell signaling and gene expression. In vivo studies have demonstrated that MNPAO can inhibit tumor growth and metastasis, as well as reduce inflammation and oxidative stress.
実験室実験の利点と制限
MNPAO has several advantages for lab experiments, including its high purity and yield, as well as its diverse biological activities and potential applications. MNPAO is also relatively easy to synthesize using standard laboratory techniques. However, MNPAO has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for further research on MNPAO, including its potential use as an anticancer agent, antimicrobial agent, herbicide, and fluorescent probe. Further studies are needed to fully understand the mechanism of action of MNPAO and its potential applications in various scientific fields. In addition, studies are needed to determine the optimal dosage and duration of exposure for MNPAO, as well as its potential side effects and toxicity. Overall, MNPAO is a promising chemical compound that has the potential to make significant contributions to scientific research and applications.
合成法
MNPAO can be synthesized using a multistep reaction process that involves the condensation of 2-nitro-4-chloroaniline with 3-aminopyridine-2-carboxylic acid hydrazide, followed by the reduction of the nitro group using sodium dithionite and the final step is the acetylation of the amine group using acetic anhydride. The final product is obtained in good yield and high purity, making it suitable for further research and applications.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-8-7-18-13-5-4-11(9-14(13)21(22)23)16-19-15(20-25-16)12-3-2-6-17-10-12/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQZMXDPZLJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)

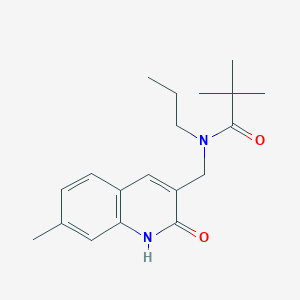
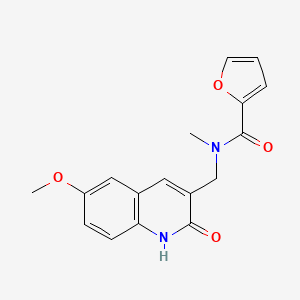



![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)

